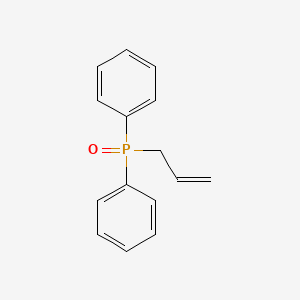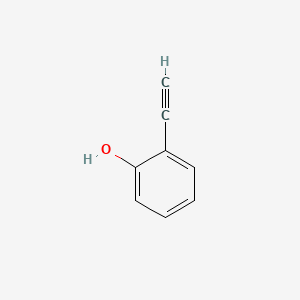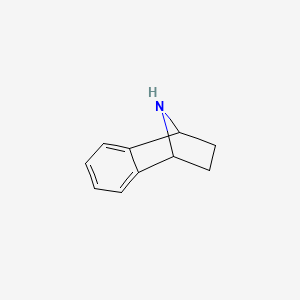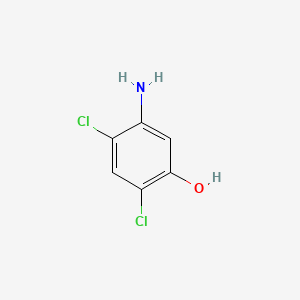
Anhídrido de alilsuccínico
Descripción general
Descripción
Synthesis Analysis
The synthesis of allylsuccinic anhydride-related compounds involves multiple methods. One approach includes the synthesis of anhydride terminated oligoimides (ANTOI) and allyl terminated oligoimides (ALTOI), showcasing a rapid reaction in acetic acid medium. This method provides control over molecular weights and introduces allyl functionalities for further chemical modifications (André et al., 2000).
Molecular Structure Analysis
The molecular structure of allylsuccinic anhydride derivatives has been explored through various analytical techniques, demonstrating the flexibility and reactivity of the allyl group in forming complex structures. For instance, novel benzoxazine monomers containing allyl groups have been synthesized, revealing the intricate relationship between molecular structure and thermal polymerization behaviors (Agag & Takeichi, 2003).
Aplicaciones Científicas De Investigación
Redes Covalentes Adaptables (CAN)
El anhídrido de alilsuccínico se utiliza en la síntesis de redes fotopoliméricas dinámicas, que son una clase de Redes Covalentes Adaptables (CAN). Estas redes son termoestables que exhiben una capacidad latente para fluir, similar a los termoplásticos. Las reacciones reversibles de intercambio y adición de los aductos tiol-anhídrido succínico permiten la creación de materiales con respuesta dinámica. Esto se controla variando la actividad del catalizador, lo que afecta el tipo de modo de química covalente dinámica .
Modificación Hidrofóbica de Polisacáridos
El compuesto juega un papel importante en la modificación hidrófoba de los polisacáridos. Al reaccionar con varios grupos funcionales en la cadena principal del polisacárido, el this compound puede mejorar la dispersibilidad y homogeneidad en medios hidrófobos. Esta modificación conduce al desarrollo de nuevas propiedades funcionales, como una mejor emulsión, formación de espuma, formación de película y capacidades de encapsulación .
Agente de encolado para la fabricación de papel
En la industria papelera, los derivados del this compound, específicamente el anhídrido alquenilsuccínico (ASA), se utilizan como agentes de encolado para aumentar la repelencia al agua del papel. La interacción del ASA con la celulosa es un tema de investigación en curso, lo que resalta la importancia del compuesto para mejorar los productos de papel .
Encapsulación y entrega de compuestos bioactivos
Las gomas modificadas con this compound se han estudiado por su potencial para encapsular y entregar compuestos bioactivos. La modificación imparte propiedades superiores a las gomas naturales, lo que las hace adecuadas para su uso en varios campos, incluida la industria alimentaria, donde pueden mejorar la estabilidad y la entrega de sabores, vitaminas y otros aditivos .
Investigación de materiales dinámicos
Las CAN basadas en this compound son valiosas en la investigación fundamental sobre materiales dinámicos debido a su alto potencial de reversibilidad. El control termodinámico de los enlaces anhídrido tioéster ofrece información sobre el diseño de materiales que pueden adaptarse y responder a los cambios ambientales .
Desarrollo de propiedades fluorescentes
Si bien no está directamente relacionado con el this compound, la modificación de la celulosa con compuestos como el anhídrido naftálico puede impartir propiedades fluorescentes. Esto abre posibilidades para aplicaciones en detección, impresión y anti falsificación, lo que podría ser un área de exploración futura para los derivados del this compound .
Mecanismo De Acción
Target of Action
Allylsuccinic anhydride, also known as 3-allyldihydro-2,5-furandione , primarily targets hydroxyl groups on cellulose . The hydroxyl groups play a crucial role in the reactivity of cellulose, influencing its interaction with various compounds.
Mode of Action
The mode of action of allylsuccinic anhydride involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . Specifically, the anhydride reacts with the hydroxyl groups on the cellulose, forming an ester . The alkenyl side-chain modifies the surface properties of the cellulose .
Biochemical Pathways
The biochemical pathways affected by allylsuccinic anhydride involve the reversible addition of a thioester anhydride network link and the reversible exchange of thioester anhydride network link . These pathways contribute to the overall dynamic characteristics of the compound.
Pharmacokinetics
The thermodynamic equilibrium conversion for a stoichiometric combination was determined at 92 ±1 % at ambient temperature, and decreased to 67 ±1 % at 120°c within one hour of equilibration time . This suggests that the compound has a high potential for reversibility, which may influence its bioavailability.
Result of Action
The result of the action of allylsuccinic anhydride is the formation of an ester with cellulose, which modifies the surface properties of the cellulose . This modification can reduce the penetration of aqueous media, such as inks or drinks .
Action Environment
The action of allylsuccinic anhydride can be influenced by environmental factors. For instance, the rapid hydrolysis to alkenyl succinic acids and the formation of poorly soluble calcium salts in hard water can pose challenges . By adjusting process parameters, these challenges can be overcome .
Safety and Hazards
Allylsuccinic anhydride is harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye damage . Protective measures include wearing suitable protective equipment, preventing the generation of vapour or mist, washing hands and face thoroughly after handling, and avoiding contact with skin, eyes, and clothing .
Propiedades
IUPAC Name |
3-prop-2-enyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-3-5-4-6(8)10-7(5)9/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMMIJWEUDHZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996842 | |
| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7539-12-0 | |
| Record name | Dihydro-3-(2-propen-1-yl)-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7539-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007539120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-allyl(dihydro)furan-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLSUCCINIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23R9WQT6YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can allylsuccinic anhydride be used in the synthesis of modified organopolysiloxanes, and what benefits do these modifications offer in cosmetic applications?
A1: Allylsuccinic anhydride serves as a key building block in synthesizing organopolysiloxanes with enhanced properties for cosmetic applications []. The process involves a two-step reaction:
Q2: Can you describe the reaction between allylsuccinic anhydride and benzene, and what implications does this reaction have for understanding the reactivity of the anhydride?
A2: While the provided abstract [] does not detail the specific reaction conditions or products, the title "Polynuclear Aromatic Hydrocarbons. VIII.1The Reaction between Allylsuccinic Anhydride and Benzene" suggests a Friedel-Crafts acylation reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














